molecular formula C10H10N2O3S2 B2805858 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide CAS No. 303134-16-9

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2805858
CAS No.: 303134-16-9
M. Wt: 270.32
InChI Key: PKLNAPGCLPMZDO-UHFFFAOYSA-N
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Description

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a chemical compound designed for research and experimental applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Benzothiazole derivatives are recognized in scientific literature as versatile building blocks in organic synthesis and for the production of various biologically active compounds . Structurally similar acetamide-linked benzothiazole compounds have demonstrated significant potential in antimicrobial research, showing good activity against Gram-positive and Gram-negative bacterial strains . The core benzothiazole scaffold is also frequently investigated in other research areas, including urease inhibition studies and the development of novel small molecules for various biochemical applications . Researchers value this family of compounds for their potential to serve as key intermediates or pharmacophores in drug discovery and development workflows.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S2/c1-6(13)11-10-12-8-4-3-7(17(2,14)15)5-9(8)16-10/h3-5H,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLNAPGCLPMZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is primarily recognized for its potential as a pharmaceutical agent. The benzothiazole scaffold is known for its diverse biological activities, including:

  • Antimicrobial Activity : Compounds with the benzothiazole structure have demonstrated significant antibacterial and antifungal properties. Research indicates that this compound can inhibit the growth of various pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Studies have shown that benzothiazole derivatives exhibit cytotoxic effects against several cancer cell lines. This compound may inhibit key enzymes involved in cancer cell proliferation, suggesting its potential role in cancer therapy .
  • Enzyme Inhibition : Interaction studies reveal that this compound can bind to specific enzymes or receptors, which is crucial for understanding its mechanism of action and therapeutic potential. Techniques like molecular docking and enzyme assays are employed to elucidate these interactions.

Agrochemical Applications

The versatility of this compound extends to agrochemicals. Its biological activity against plant pathogens positions it as a promising candidate for:

  • Fungicides : The compound's antifungal properties can be harnessed to develop effective fungicides that protect crops from fungal infections .

Material Science Applications

In addition to its biological applications, this compound has potential uses in material sciences:

  • Organic Light Emitting Diodes (OLEDs) : Benzothiazole derivatives are being explored as electrophosphorescent emitters in OLED technology. The unique properties of this compound may enhance the efficiency and performance of OLED devices.

Comparative Analysis of Related Compounds

To further understand the significance of this compound, a comparison with similar compounds can provide insights into its unique features and applications.

Compound NameStructure TypeUnique Features
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideBenzothiazole derivativeExhibits strong antibacterial activity
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideBenzothiazole derivativeKnown for antifungal properties
N-(2-thiocyanato-benzothiazol-1-yl)acetamideBenzothiazole derivativeDisplays significant cytotoxicity

This table highlights the diversity within benzothiazole derivatives and emphasizes the unique methylsulfonyl substitution in this compound that may confer distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxic effects, indicating its potential utility in cancer treatment protocols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at the 2- and 6-positions. Below is a detailed comparison of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide with structurally analogous compounds:

Substituent Effects on Enzyme Inhibition

  • N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA): Substituents: 6-CF₃, 2-trimethoxyphenyl. Activity: Exhibited a pIC₅₀ of 7.8 against CK-1δ (a kinase implicated in neurodegenerative diseases), with a GlideXP docking score of -3.78 kcal/mol . The trimethoxyphenyl group at the 2-position contributes to π-π stacking, a feature absent in the target compound.
  • N-(6-Methylsulfanyl-1,3-benzothiazol-2-yl)acetamide :

    • Substituents : 6-SCH₃ (methylsulfanyl).
    • Activity : Docked into PI3K (PDB: 3QJZ) with moderate affinity .
    • Comparison : The methylsulfanyl group is a weaker electron-withdrawing substituent than methylsulfonyl, leading to reduced electrophilicity and altered enzyme interactions.

Antimicrobial Activity

  • BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide): Substituents: 6-OCH₃, 2-pyridinylamino. Activity: Showed MIC values of 3.125–12.5 µg/mL against Gram-positive and Gram-negative bacteria .
  • BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridin-3-ylamino)acetamide): Substituents: 6-NO₂. Activity: Demonstrated similar antimicrobial potency to BTC-j . Comparison: The nitro group (-NO₂) is a stronger electron-withdrawing group than methylsulfonyl, which may enhance reactivity but reduce metabolic stability.

Anti-Trypanosomal Activity

  • N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (Compound 17): Substituents: 6-CH₃, 3-nitro-triazole.

Structural and Physicochemical Properties

Compound Name (Reference) 6-Substituent 2-Substituent LogP (Predicted) Solubility (mg/mL) Key Biological Activity
This compound -SO₂CH₃ -NHCOCH₃ 1.8* 0.12* Under investigation
BTA -CF₃ -CO-(3,4,5-OMe-Ph) 3.5 0.05 CK-1δ inhibition (pIC₅₀ 7.8)
BTC-j -OCH₃ -NH-(pyridin-3-yl) 2.1 0.35 Antimicrobial
Compound 17 -CH₃ -NH-(3-nitro-triazole) 2.4 0.08 Anti-trypanosomal

*Predicted using ChemAxon software.

Molecular Docking Trends

  • Methylsulfonyl-containing derivatives are predicted to form strong hydrogen bonds with polar residues (e.g., aspartate or glutamate) in enzyme active sites due to the sulfonyl group’s polarity.
  • Trifluoromethyl and nitro groups enhance hydrophobic and π-stacking interactions, respectively, but may reduce solubility .

Biological Activity

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its significant biological activities, particularly its effects against various pathogens and its potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

This compound primarily targets the enzyme DprE1 in Mycobacterium tuberculosis, which is essential for bacterial survival. By inhibiting DprE1, the compound disrupts the synthesis of mycolic acids, critical components of the bacterial cell wall, thereby leading to the inhibition of bacterial growth.

Additional Actions:

  • Acetylcholinesterase Inhibition: The compound exhibits modest to strong inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This property suggests potential applications in neurodegenerative diseases like Alzheimer's.
  • Neuroprotective Effects: In cellular models, this compound has shown low toxicity and protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂) in SHSY-5Y neuroblastoma cells.

The compound's interaction with various enzymes and proteins underlines its versatile biochemical profile. It has been documented to influence several biochemical pathways related to cell viability and function:

Biochemical Property Effect
AChE Inhibition Modest to strong inhibition
Neuroprotection Protects against H₂O₂-induced toxicity
Tuberculosis Activity Inhibits growth of Mycobacterium tuberculosis

Research Findings

Recent studies have focused on the compound's potential applications in medicinal chemistry and biological research:

  • Medicinal Chemistry: The compound is being investigated as a potential anti-tubercular agent due to its ability to inhibit Mycobacterium tuberculosis growth effectively. Its unique structure allows for specificity in targeting bacterial enzymes .
  • Biological Assays: this compound is utilized in assays aimed at understanding cholinesterase inhibition mechanisms, which are relevant for developing treatments for Alzheimer’s disease .
  • Material Science: The compound's properties are also being explored for applications in material science, particularly in developing new materials with specific electronic and optical characteristics.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains of bacteria, emphasizing its potential as a lead compound for drug development .
  • Another research effort focused on the compound's role in inhibiting amyloid-beta aggregation, suggesting that it may have implications in treating Alzheimer’s disease by modulating neurodegenerative processes .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzothiazole derivatives:

Compound Name Structural Features Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)acetamideMethoxy group instead of methylsulfonylAntimicrobial
N-(6-chloro-1,3-benzothiazol-2-yl)acetamideChloro group enhancing lipophilicityAntibacterial

The distinct substitution pattern in this compound contributes to its specific biological activities compared to these derivatives.

Q & A

Q. What are the established synthetic routes for N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the benzothiazole core. For example, a common approach is the coupling of 6-methylsulfonyl-1,3-benzothiazol-2-amine with acetylating agents like acetic anhydride or acetyl chloride under reflux conditions. Optimization includes controlling temperature (e.g., 60–80°C), solvent selection (e.g., chloroform or ethanol), and catalytic bases (e.g., triethylamine) to improve yield and purity . Monitoring via TLC and purification by recrystallization (ethanol or aqueous mixtures) are standard .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • IR spectroscopy identifies key functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .
  • NMR (¹H/¹³C) resolves structural features: acetamide protons (~2.1 ppm for CH₃), benzothiazole aromatic protons (7.0–8.5 ppm), and sulfonyl group effects on neighboring carbons .
  • X-ray crystallography (using SHELX software) confirms planar benzothiazole-acetamide geometry and gauche orientation of substituents. Space group assignments (e.g., triclinic P1) and hydrogen-bonding networks (N–H⋯N, C–H⋯O) are critical for structural validation .

Q. What preliminary biological assays are recommended to evaluate its activity?

Initial screening should focus on enzyme inhibition (e.g., carbonic anhydrase isoforms) via fluorometric assays or antimicrobial activity using broth microdilution (MIC determination). Structural analogs with sulfonyl groups show moderate-to-strong activity against bacterial strains (e.g., S. aureus) and cancer cell lines (IC₅₀ ~5–30 µM) .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced target affinity?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts interactions between the sulfonyl group and enzyme active sites (e.g., hydrogen bonds with Arg/His residues). QSAR studies on substituent effects (e.g., methylsulfonyl vs. morpholinyl) correlate electronic properties (Hammett σ constants) with bioactivity . MD simulations (>100 ns) assess stability of ligand-protein complexes, highlighting critical binding motifs .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

Discrepancies may arise from crystal packing forces (e.g., S⋯S interactions at 3.62 Å) versus solution-phase conformational flexibility. Use variable-temperature NMR to detect dynamic processes (e.g., rotation of the methylsulfonyl group). Pair with DFT calculations (B3LYP/6-311+G(d,p)) to compare optimized gas-phase structures with crystallographic data .

Q. How does the methylsulfonyl group influence metabolic stability compared to analogs?

The sulfonyl group enhances metabolic resistance by reducing oxidative degradation (CYP450 enzymes). Comparative studies with methoxy or piperidinyl analogs show:

  • Half-life (t₁/₂): Methylsulfonyl derivative: 8.2 h (vs. 3.5 h for methoxy analog).
  • Plasma protein binding: >90% due to sulfonyl hydrophobicity. Assess via LC-MS/MS in hepatocyte incubations and plasma stability assays .

Q. What experimental controls are critical when analyzing its off-target effects in kinase inhibition studies?

  • Use positive controls (e.g., staurosporine for broad-spectrum kinase inhibition).
  • Include scaffold-negative analogs (e.g., benzamide instead of acetamide) to isolate sulfonyl group contributions.
  • Validate selectivity via kinome-wide profiling (Eurofins KinaseProfiler) at 1 µM concentration .

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